![molecular formula C9H16KNO3 B1392867 Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate CAS No. 1258649-58-9](/img/structure/B1392867.png)
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate
説明
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate, commonly referred to as KMEPA, is a compound that has been investigated for its potential applications in scientific research. KMEPA is a small molecule that is able to bind to a variety of targets in the body, allowing it to be used as a research tool to study biological processes.
科学的研究の応用
- Field : Environmental Science
- Application : The compound is used in air analysis .
- Method : Air containing vapours of ethylene glycol derivatives is drawn through n-heptane by means of a sampling pump so that the substances can be absorbed and then analysed by flame ionization gas chromatography .
- Results : The quantitative evaluation makes use of calibration curves in which the concentration of the individual ethylene glycol derivatives in calibration standards are plotted versus the peak areas .
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of phenoxy acetamide and its derivatives .
- Method : The compound is synthesized from substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
- Results : The synthesized compound is then used in the development of new pharmaceuticals .
Air Analysis
Pharmaceutical Synthesis
- Field : Medicinal Chemistry
- Application : The pyrrolidine ring, a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method : The pyrrolidine ring is used to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
- Field : Medicinal Chemistry
- Application : Phenoxy acetic acid, which can be derived from the compound, is used in the synthesis of phenoxy acetamide and its derivatives .
- Method : Phenoxy acetic acid is synthesized from substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
- Results : The synthesized compound is then used in the development of new pharmaceuticals .
- Field : Virology
- Application : Indole derivatives, which can be synthesized from the compound, have been reported as antiviral agents .
- Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives are prepared .
- Results : Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Drug Discovery
Phenoxy Acetamide Derivatives
Antiviral Agents
- Flow Synthesis of 2-Methylpyridines
- Field : Organic Chemistry
- Application : The compound can be used in the flow synthesis of 2-methylpyridines .
- Method : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .
- Results : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
特性
IUPAC Name |
potassium;2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.K/c1-13-6-5-10-4-2-3-8(10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESQNAOUPQHBAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)
![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)
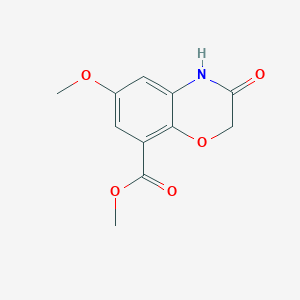
![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)
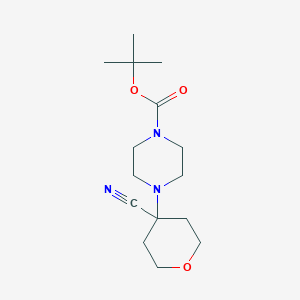
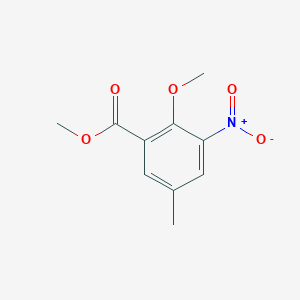
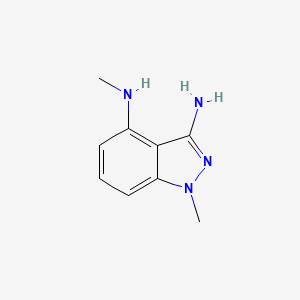
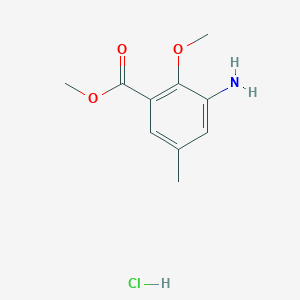
![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)
![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)
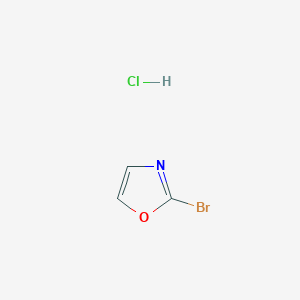
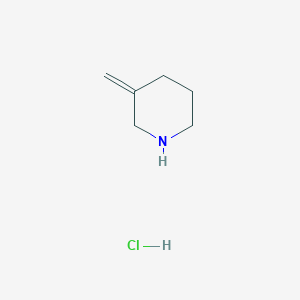
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)